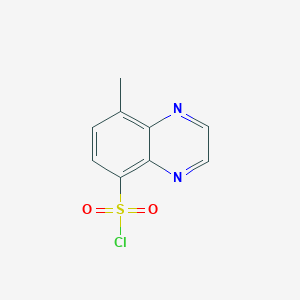
5-Quinoxalinesulfonyl chloride, 8-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 5-Quinoxalinesulfonyl chloride, 8-methyl- is represented by the formula C8H5ClN2O2S . It has a molecular weight of 228.66 .Physical And Chemical Properties Analysis
5-Quinoxalinesulfonyl chloride, 8-methyl- is a solid compound . It has a molecular weight of 228.66 and is stored at a temperature of 4°C .Aplicaciones Científicas De Investigación
Overview of Quinoxaline Derivatives
Quinoxaline derivatives, including 5-Quinoxalinesulfonyl chloride, 8-methyl-, have garnered significant attention in scientific research due to their wide spectrum of biological and pharmacological activities. These compounds are an important class of heterocycle compounds where N replaces some carbon atoms in the ring of naphthalene, formed by the fusion of two aromatic rings: benzene and pyrazine. Their synthesis is relatively straightforward, and structural modifications allow for a broad range of biomedical applications, such as antimicrobial activities and the treatment of chronic and metabolic diseases (Pereira et al., 2015).
Bioactive Quinoxaline-Containing Sulfonamides
The incorporation of the sulfonamide group into the chemical framework of quinoxalines enhances their therapeutic potential, exhibiting a wide range of pharmacological activities. These activities include diuretic, antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer actions. Modifications on quinoxaline sulfonamide derivatives can lead to advanced therapeutic agents against various diseases, highlighting their capability as lead compounds (Irfan et al., 2021).
Environmental and Material Science Applications
Quinoxaline derivatives also play a crucial role outside of biomedical fields. They are used as n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, microporous polymers for energy storage, and in the creation of nano and microstructures. This diversity underscores the relevance of quinoxaline derivatives, including 5-Quinoxalinesulfonyl chloride, 8-methyl-, in organic materials and nanoscience, reflecting their utility as a basic scaffold in these areas (Segura et al., 2015).
Safety and Hazards
5-Quinoxalinesulfonyl chloride, 8-methyl- is classified as a dangerous compound. It is corrosive and can cause severe skin burns and eye damage . Safety measures include not breathing dust or mists, washing skin thoroughly after handling, and wearing protective clothing, eye protection, and face protection .
Direcciones Futuras
Quinoxaline derivatives, including 5-Quinoxalinesulfonyl chloride, 8-methyl-, have broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics . Future research may focus on the development of novel synthetic strategies and methodologies to decorate the quinoxaline scaffold with proper functional groups . This could lead to the development of advanced therapeutic agents against a wide variety of diseases .
Mecanismo De Acción
Mode of Action
Quinoxaline derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Quinoxaline derivatives have been reported to exhibit various pharmacological properties, suggesting that they may affect multiple biochemical pathways .
Análisis Bioquímico
Biochemical Properties
It is known that quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases .
Cellular Effects
Quinoxaline derivatives are known to have a wide range of physicochemical and biological activities .
Molecular Mechanism
Quinoxalinesulfonyl compounds can be used in the preparation of 8-mercaptoquinoline and derivatives for analysis .
Temporal Effects in Laboratory Settings
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .
Metabolic Pathways
Quinoxaline is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .
Propiedades
IUPAC Name |
8-methylquinoxaline-5-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c1-6-2-3-7(15(10,13)14)9-8(6)11-4-5-12-9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMGCIHOSSIWNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)S(=O)(=O)Cl)N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2833284.png)
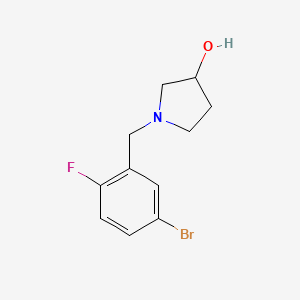


![8-(4-fluorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2833290.png)

![ethyl 3-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2833293.png)
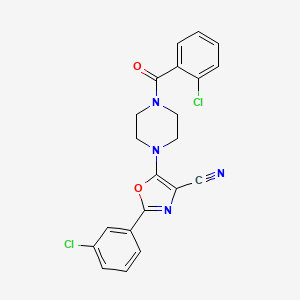
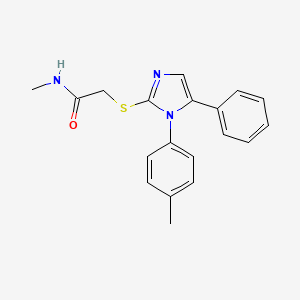
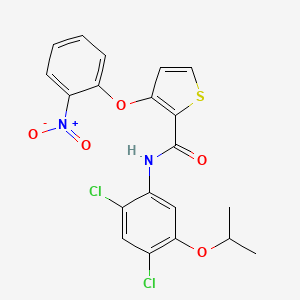
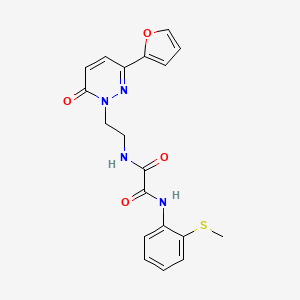
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2833299.png)
![5-[5-(4-Bromophenyl)-3-[(2-chloro-8-methylquinolin-3-yl)methyl]-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2833303.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2833304.png)
